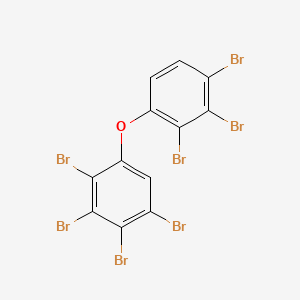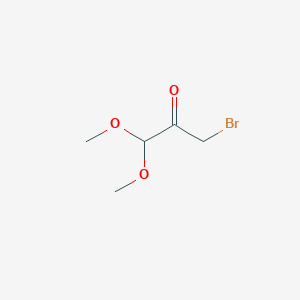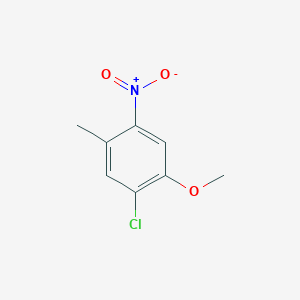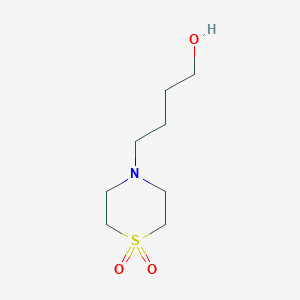
2,3,5,6-Tetrachlorobenzotrifluoride
Vue d'ensemble
Description
2,3,5,6-Tetrachlorobenzotrifluoride is an organic compound with the chemical formula C7HCl4F3. It is a derivative of benzotrifluoride, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its stability and resistance to chemical reactions, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale chlorination reactorsThe reaction is catalyzed by a Friedel-Crafts catalyst, such as aluminum chloride, and is maintained at high temperatures to achieve the desired level of chlorination .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrachlorobenzotrifluoride primarily undergoes substitution reactions due to the presence of chlorine atoms on the benzene ring. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Substitution: The compound can undergo further chlorination or nitration under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used in the presence of a solvent like ethanol.
Electrophilic Substitution: Chlorine gas or nitric acid can be used in the presence of a catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Products such as 2,3,5,6-tetrachlorophenol or 2,3,5,6-tetrachloroaniline.
Electrophilic Substitution: Products such as pentachlorobenzotrifluoride or nitrotetrachlorobenzotrifluoride.
Applications De Recherche Scientifique
2,3,5,6-Tetrachlorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and polymers.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrachlorobenzotrifluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotrifluoride: The parent compound, with no chlorine substitutions.
2,3,4,5-Tetrachlorobenzotrifluoride: A similar compound with chlorine atoms at different positions on the benzene ring.
Pentachlorobenzotrifluoride: A compound with five chlorine atoms on the benzene ring.
Uniqueness
2,3,5,6-Tetrachlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and resistance to further chlorination make it valuable in applications requiring inert solvents or intermediates .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMJWQMCMRUYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548397 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-99-7 | |
| Record name | 1,2,4,5-Tetrachloro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)




![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)




